N-(3-bromophenyl)oxan-4-amine

説明

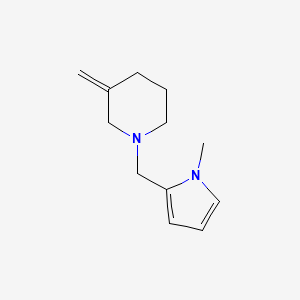

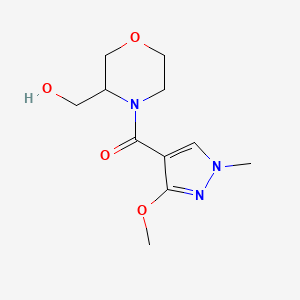

“N-(3-bromophenyl)oxan-4-amine” is a chemical compound with the CAS Number: 1036990-31-4 . It has a molecular weight of 256.14 and its IUPAC name is N-(3-bromophenyl)tetrahydro-2H-pyran-4-amine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14BrNO/c12-9-2-1-3-11(8-9)13-10-4-6-14-7-5-10/h1-3,8,10,13H,4-7H2 . This indicates the molecular structure of the compound.科学的研究の応用

Catalytic Amination of Aryl Halides

Palladium-catalyzed amination of aryl chlorides, bromides, and triflates is a fundamental reaction in organic chemistry, offering a versatile route to aniline derivatives. The use of specific ligands allows for efficient catalytic amination at room temperature, highlighting the potential role of compounds like N-(3-bromophenyl)oxan-4-amine in facilitating these reactions. This process is essential for the synthesis of complex amines, demonstrating broad applicability in pharmaceuticals, agrochemicals, and materials science (Wolfe et al., 2000).

Synthesis of Benzimidazoles and Thiazole Derivatives

The synthesis of benzimidazoles from o-bromophenyl isocyanide and primary amines under CuI catalysis indicates the utility of bromophenyl derivatives in constructing heterocyclic compounds. These reactions provide moderate to good yields, showing the significance of these pathways in producing molecules with potential therapeutic applications (Lygin & Meijere, 2009). Similarly, the synthesis and characterization of alkyl substituted N,4-diphenyl thiazole-2-amines, including 4-(4-bromophenyl)-derivatives, through a multi-step pathway underscores the adaptability of bromophenyl components in the construction of complex organic frameworks, potentially leading to new materials or bioactive molecules (Nadaf et al., 2019).

Oxidative Amination and Electrocatalytic Applications

The indirect anodic oxidation of amines mediated by brominated aryl amines demonstrates an innovative approach to amine oxidation, offering a greener alternative to traditional oxidative methods. This method's selectivity and efficiency could be crucial for developing novel synthetic pathways and environmentally benign processes (Pletcher & Zappi, 1989). Additionally, the electrochemical properties and use of N-oxyl species in electrosynthetic reactions illustrate the broad application spectrum of bromophenyl derivatives in facilitating or mediating chemical transformations, especially in oxidation and other electrophilic reactions (Nutting et al., 2018).

Safety and Hazards

特性

IUPAC Name |

N-(3-bromophenyl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-9-2-1-3-11(8-9)13-10-4-6-14-7-5-10/h1-3,8,10,13H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWUSTYJQOYFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole](/img/structure/B2722880.png)

![2-Chloro-1-[(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexan-3-yl]ethanone](/img/structure/B2722884.png)

![(3E)-3-{amino[4-(3-chlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B2722886.png)

![5-(2-fluorobenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2722887.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethylacetamide](/img/structure/B2722891.png)

![N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)benzoyl]urea](/img/structure/B2722893.png)

![8-(butylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2722896.png)

![3-(3-(1H-imidazol-1-yl)propyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B2722898.png)